N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2097932-18-6
VCID: VC7124265
InChI: InChI=1S/C15H16N6O/c22-14(12-20-7-1-2-8-20)18-5-9-21-10-6-19-15(21)13-11-16-3-4-17-13/h1-4,6-8,10-11H,5,9,12H2,(H,18,22)
SMILES: C1=CN(C=C1)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Molecular Formula: C15H16N6O
Molecular Weight: 296.334

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide

CAS No.: 2097932-18-6

Cat. No.: VC7124265

Molecular Formula: C15H16N6O

Molecular Weight: 296.334

* For research use only. Not for human or veterinary use.

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide - 2097932-18-6

Specification

CAS No. 2097932-18-6
Molecular Formula C15H16N6O
Molecular Weight 296.334
IUPAC Name N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2-pyrrol-1-ylacetamide
Standard InChI InChI=1S/C15H16N6O/c22-14(12-20-7-1-2-8-20)18-5-9-21-10-6-19-15(21)13-11-16-3-4-17-13/h1-4,6-8,10-11H,5,9,12H2,(H,18,22)
Standard InChI Key CUGMQZMSHROAON-UHFFFAOYSA-N
SMILES C1=CN(C=C1)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3

Introduction

Chemical Identity and Structural Features

N-{2-[2-(Pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide belongs to the acetamide class, characterized by a central imidazole ring substituted with pyrazine at the 2-position and linked via an ethyl chain to a pyrrole-acetamide group. The molecular formula is C₁₆H₁₇N₇O, yielding a molecular weight of 323.36 g/mol. Key structural attributes include:

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Pyrazine substituent: A diazine ring at the 2-position of imidazole, introducing electron-withdrawing effects.

  • Pyrrol-1-yl acetamide: A pyrrole ring connected to the acetamide group via a methylene bridge.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₇N₇O
Molecular Weight323.36 g/mol
Predicted LogP1.2 (Moderate lipophilicity)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthetic Pathways and Optimization

The synthesis of this compound likely follows multi-step protocols analogous to those documented for related imidazole-acetamide derivatives . A proposed route involves:

Formation of the Imidazole-Pyrazine Core

  • Condensation Reaction: Pyrazine-2-carbaldehyde reacts with ethylenediamine under acidic conditions to form 2-(pyrazin-2-yl)-1H-imidazole. This step mirrors methodologies used in synthesizing 2-methyl-5-nitroimidazole derivatives .

  • N-Alkylation: The imidazole nitrogen is alkylated using 2-chloroethylpyrrole in ethanol at 70–75°C, facilitated by a base such as K₂CO₃. Reaction times typically range from 1–2 hours .

Acetamide Functionalization

  • Acetylation: The ethyl-pyrrole intermediate undergoes acetylation with acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., H₂SO₄) to yield the final acetamide .

Table 2: Representative Reaction Conditions

StepReagentsTemperature (°C)Time (hr)Yield (%)
1Pyrazine-2-carbaldehyde, ethylenediamine, HCl701.565–70
22-Chloroethylpyrrole, K₂CO₃, ethanol751.255–60
3Acetic anhydride, H₂SO₄721.070–75

Spectroscopic Characterization

Spectroscopic data for analogous compounds provide a foundation for predicting the properties of this molecule:

Fourier-Transform Infrared (FTIR) Spectroscopy

  • C=O Stretch: A strong absorption band near 1670–1690 cm⁻¹ confirms the acetamide group .

  • N-H Bend: Peaks at 3320–3350 cm⁻¹ correspond to secondary amide N-H vibrations .

  • Aromatic C=C: Bands at 1500–1520 cm⁻¹ arise from imidazole and pyrazine rings .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆):

    • δ 2.5 ppm (s, 3H): Methyl group in acetamide .

    • δ 7.2–8.1 ppm (m, 6H): Aromatic protons from imidazole, pyrazine, and pyrrole .

    • δ 4.1–4.3 ppm (t, 2H): Ethyl linker protons .

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